7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione
Description
Properties
IUPAC Name |
7-benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-5-11-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWOUAQRHIMFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with benzyl bromide and butylamine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating cellular functions. For example, it may inhibit purine nucleoside phosphorylase, leading to altered nucleotide metabolism and affecting cell proliferation .
Comparison with Similar Compounds
Structural Analogues with Varying 8-Position Substitutions
The 8-position substituent significantly impacts biological activity and physicochemical properties. Key comparisons include:
Key Findings :
- Halogen substituents (Cl, Br) at position 8 improve synthetic utility but reduce solubility and biological activity compared to amino groups .
Modifications at the 7-Position
The 7-benzyl group distinguishes the target compound from others with alkyl or aryl substitutions:
Key Findings :
- Bulky 7-substituents (e.g., octyl, phenylpropyl) increase molecular weight and lipophilicity but may compromise oral bioavailability .
Key Findings :
- Larger substituents at position 8 (e.g., phenethylamino in GRMS-55) enhance PDE7A selectivity .
- The target compound’s butylamino group may confer dual inhibition, similar to GRMS-55, but with distinct pharmacokinetics due to its benzyl group .
Biological Activity
7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a purine base with various substituents, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzyl group at the 7-position.
- A butylamino group at the 8-position.
- Methyl groups at the 1 and 3 positions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:
- Serotonin Receptor Modulation : The compound exhibits significant interaction with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating a possible role in modulating neurotransmitter systems associated with mood and anxiety disorders .
- Anti-inflammatory Properties : Research has shown that derivatives of this compound may possess anti-inflammatory and analgesic effects, making them candidates for further pharmacological exploration.
The precise mechanism of action for this compound remains to be fully elucidated. However, its purine ring structure suggests potential interactions with various biological targets such as enzymes and receptors involved in cellular processes. The additional functional groups may enhance these interactions.
Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Properties
In a study evaluating the antidepressant-like effects of various purine derivatives, this compound was shown to significantly reduce depressive-like behaviors in animal models. This effect was attributed to its action on serotonin receptors.
Case Study 2: Inflammatory Response
Another study assessed the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated a marked reduction in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the key considerations in designing a synthetic route for 7-Benzyl-8-(butylamino)-1,3-dimethylpurine-2,6-dione?
The synthesis involves multi-step functionalization of the purine core. A common strategy includes alkylation or nucleophilic substitution reactions to introduce the benzyl and butylamino groups. Critical factors include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C to minimize side reactions), and sequential protection/deprotection steps to ensure regioselectivity. Reaction progress should be monitored via TLC or HPLC to isolate intermediates .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions (e.g., ¹H NMR for benzyl protons and butylamino chain integration). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How does the substitution pattern on the purine core influence solubility and bioavailability?
Hydrophobic groups like benzyl and butylamino reduce aqueous solubility but enhance lipid membrane permeability. Substitutions at the 7- and 8-positions can alter hydrogen-bonding capacity, impacting interactions with biological targets. For example, piperazine analogs show improved solubility compared to morpholine derivatives due to increased polarity .
Advanced Research Questions
Q. How can computational models predict the biological targets of this compound?
Molecular docking studies (e.g., using AutoDock Vina) and pharmacophore mapping identify potential enzyme or receptor targets. Tools like ChemAxon’s Chemicalize analyze drug-likeness parameters (e.g., logP, topological PSA) and predict ADMET properties. Quantum mechanical calculations (DFT) assess electronic interactions at binding sites, guiding in vitro validation .
Q. What strategies can address discrepancies in biological activity data across structural analogs?
Structure-activity relationship (SAR) studies systematically compare analogs (e.g., benzyl vs. chlorophenyl substitutions) to isolate critical functional groups. Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Validate purity via HPLC and replicate experiments under standardized protocols. Cross-reference in silico predictions with in vivo pharmacokinetic data .
Q. How to optimize reaction conditions for selective substitution at the purine core?
Selective substitution requires modulating steric and electronic effects. For example, using bulky bases (e.g., DBU) directs nucleophilic attack to the less hindered 8-position. Solvent effects (e.g., acetonitrile for polar transition states) and catalysts (e.g., Pd for cross-coupling) enhance regioselectivity. Real-time monitoring via LC-MS ensures intermediate stability .
Q. What in silico methods are used to assess drug-likeness and ADMET properties?
Web tools like SwissADME calculate Lipinski’s Rule of Five parameters (molecular weight, logP, H-bond donors/acceptors). Machine learning models (e.g., DeepChem) predict toxicity endpoints, while molecular dynamics simulations evaluate metabolic stability in cytochrome P450 enzymes. These methods prioritize compounds with favorable bioavailability and low off-target risks .
Methodological Challenges
Q. How can researchers reconcile conflicting data on enzyme inhibition potency between in vitro and cell-based assays?
Differences may stem from cell membrane permeability or intracellular metabolite interference. Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. cellular ATP depletion for functional activity). Apply prodrug strategies or permeability enhancers (e.g., cyclodextrins) to bridge in vitro-to-in vivo gaps .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
Standardize starting material purity (≥95% by HPLC) and reaction scales (mg to gram-scale consistency). Use design of experiments (DoE) to optimize variables (e.g., temperature, stoichiometry). Implement QC checkpoints (e.g., ¹H NMR at each step) and statistical process control (SPC) for reproducibility .
Q. How to validate the specificity of target engagement in complex biological systems?
Combine CRISPR/Cas9 knockout models with competitive binding assays (e.g., SPR or ITC). Use isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolite interactions. Cross-validate with negative controls (e.g., enantiomers or structurally unrelated analogs) to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
